molecular formula C11H11N3O3 B13219783 Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13219783
M. Wt: 233.22 g/mol
InChI Key: VEDRSZFBGZXDOU-UHFFFAOYSA-N
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Description

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with isocyanates under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s imidazo[1,5-a]pyridine core allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15)

InChI Key

VEDRSZFBGZXDOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N

Origin of Product

United States

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